Home > Products > Screening Compounds P143746 > prolactin-like protein IV
prolactin-like protein IV - 136253-31-1

prolactin-like protein IV

Catalog Number: EVT-1521313
CAS Number: 136253-31-1
Molecular Formula: C25H23NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of prolactin-like protein IV occurs through transcriptional regulation influenced by various factors, including hormonal stimuli. Estrogens play a significant role in enhancing the synthesis of prolactin-like proteins in lactotrophs, particularly during pregnancy when there is an increase in lactotroph cell hyperplasia .

Methods for Synthesis:

  1. Cell Cultures: Prolactin-like protein IV can be synthesized using cultured cells, such as B-lymphoma cell lines or splenocyte lysates, which have been shown to produce this protein .
  2. Molecular Cloning: Techniques such as reverse transcription polymerase chain reaction (RT-PCR) can be utilized to clone the cDNA corresponding to prolactin-like protein IV from various tissues.
  3. Recombinant DNA Technology: This involves inserting the gene encoding prolactin-like protein IV into expression vectors for production in host cells, allowing for large-scale synthesis.
Molecular Structure Analysis

Prolactin-like protein IV exhibits a molecular structure characterized by several key features:

  • Amino Acid Composition: It consists of a polypeptide chain that varies in length depending on species and specific isoforms.
  • Disulfide Bonds: The structure is stabilized by multiple disulfide bonds, which are crucial for maintaining its three-dimensional conformation.
  • Molecular Weight: Variants of prolactin-like proteins can range from approximately 22 kDa to 48 kDa depending on post-translational modifications such as glycosylation and phosphorylation.

The tertiary structure is predicted to consist of four α-helices arranged in an antiparallel fashion, similar to other members of the growth hormone family .

Chemical Reactions Analysis

Prolactin-like protein IV undergoes several chemical reactions that influence its function:

  • Post-Translational Modifications: These include glycosylation, phosphorylation, and dimerization. Glycosylation affects the biological activity and receptor binding capabilities of the protein .
  • Dimerization: Prolactin-like proteins can form dimers or higher-order oligomers, which may alter their biological activity and stability.
  • Proteolytic Cleavage: This process can generate different isoforms with varying biological activities.
Mechanism of Action

The mechanism of action for prolactin-like protein IV involves binding to specific receptors on target cells, triggering intracellular signaling pathways that mediate its physiological effects. The primary receptor for prolactin is the prolactin receptor, which activates signaling cascades such as the Janus kinase/signal transducer and activator of transcription pathway. This leads to various biological responses including cell proliferation and differentiation.

In immune cells, prolactin-like proteins may function in an autocrine manner, influencing their growth and activity .

Physical and Chemical Properties Analysis

Physical Properties:

  • Solubility: Prolactin-like proteins are generally soluble in aqueous environments due to their hydrophilic nature.
  • Stability: The stability can be affected by temperature and pH conditions; optimal conditions vary based on specific isoforms.

Chemical Properties:

  • Molecular Weight Variability: As mentioned earlier, molecular weights range from 22 kDa to 48 kDa depending on post-translational modifications.
  • Ionic Nature: The charge properties can vary significantly based on glycosylation patterns and phosphorylation states.

Relevant data indicate that variations in these properties can influence the biological activity of prolactin-like proteins significantly.

Applications

Prolactin-like protein IV has several scientific applications:

  1. Reproductive Health Research: It serves as a model for studying reproductive physiology and lactation processes.
  2. Immunology Studies: Its role in immune cell function makes it a subject for research into immune responses and potential therapies for immune-related disorders.
  3. Biomarker Development: Due to its varied expression in different tissues, it may serve as a biomarker for certain diseases or physiological states.

Research continues to explore the full range of functions and applications for prolactin-like proteins within both clinical and basic science contexts.

Molecular Biology of Prolactin-Like Protein IV

Gene Structure and Evolutionary Origins

Prolactin-like protein IV (PLP-IV), designated PRP-IV in bovines, resides within a species-specific gene cluster on chromosome 23 in cattle (Bos taurus). This genomic region harbors at least eight identified prolactin-related genes (PRL, PL, PRP-I to PRP-VI), arising from sequential gene duplication events. PLP-IV shares the prototypical five-exon/four-intron structure characteristic of the prolactin/growth hormone superfamily. Exon boundaries are conserved, with exon 1 encoding the signal peptide, exons 2 and 3 encoding the helical bundle core, and exons 4 and 5 encoding distal structural elements and receptor interaction surfaces [7] [1].

Evolutionarily, PLP-IV belongs to the prolactin gene family expansion observed in ruminants, distinct from the expansions seen in rodents (e.g., PLP-A, PLP-B) or primates (GH/CSH family). This expansion likely occurred after the divergence of Artiodactyla, driven by selective pressures related to placental adaptation and reproductive strategies. While humans retain only a single PRL gene, ruminants utilize this expanded family for specialized functions during gestation. PLP-IV shares approximately 35-40% amino acid sequence identity with pituitary prolactin and 25-30% with growth hormone, indicating divergence sufficient for functional specialization [7] [5].

Table 1: Genomic Context of Prolactin-like Protein IV

FeaturePLP-IV CharacteristicsComparative Context
Genomic LocationBos taurus Chromosome 23Syntenic region absent in primates/rodents
Gene SymbolPRP-IVPRL (human), Plp variants (mouse/rat)
Exon-Intron Structure5 exons / 4 intronsConserved in PRL/GH superfamily
Paralog Number~8 prolactin family genes in clusterHuman: 1 PRL; Mouse: >26 Plp genes
Evolutionary OriginRuminant-specific duplication (~40-60 MYA)Independent expansions in different lineages

Protein Architecture and Post-Translational Modifications

Mature bovine PLP-IV is synthesized as a prehormone of approximately 230 amino acids, including a ~30-residue N-terminal signal peptide cleaved during cellular secretion. The mature protein folds into a characteristic four-α-helical bundle topology stabilized by three conserved disulfide bonds. Key cysteine residues (e.g., Cys⁵⁸-Cys¹⁷⁴, Cys²⁴⁵-Cys²⁵⁰ in bovine prolactin orthologs) are conserved, suggesting similar tertiary structural constraints [7] [4].

PLP-IV undergoes significant post-translational modifications (PTMs), prominently N-linked glycosylation. Unlike classical prolactin (glycosylated at Asn³¹), PLP-IV utilizes alternative glycosylation motifs. Based on avian prolactin studies (e.g., turkey prolactin glycosylated at Asn⁵⁶ within an Asn-X-Cys motif) and analysis of bovine PLP-IV’s sequence, potential glycosylation sites exist in the loop regions between helices. Glycosylation confers higher molecular mass (32-38 kDa observed vs. 23-25 kDa predicted) and alters electrophoretic mobility. Enzymatic deglycosylation shifts PLP-IV to a lower molecular weight, confirming substantial carbohydrate content. Glycosylation profoundly impacts biological activity: Glycosylated PLP-IV exhibits reduced receptor binding affinity (~3-fold lower vs. non-glycosylated form) and attenuated bioactivity in functional assays, such as mammary epithelial cell proliferation assays [6] [7].

Additional PTMs may include phosphorylation, predominantly at serine residues. While direct evidence in PLP-IV is limited, phosphorylation in related prolactin variants (e.g., rat PLP-B) modulates signaling duration and specificity. Sulfation and deamidation are also potential contributors to PLP-IV isoform heterogeneity observed in 2D gel electrophoresis [6].

Comparative Analysis with Prolactin/Growth Hormone Family Members

PLP-IV exhibits distinct structural and functional divergence within the prolactin/growth hormone (PRL/GH) superfamily.

Table 2: Comparative Analysis of PLP-IV with Key PRL/GH Family Members

FeaturePLP-IV (Bovine)Pituitary Prolactin (PRL)Growth Hormone (GH)Placental Lactogen (PL)PLP-A (Rodent)
Primary Expression SitePlacenta (Trophoblast)Pituitary LactotrophsPituitary SomatotrophsPlacentaPlacenta
Gene Structure5 exons5 exons (Human/Mammals)5 exons5 exons (Primate: GH/CSH locus)5-7 exons (Varies by subtype)
GlycosylationYes (N-linked, predicted Asn-X-Cys)Yes (Asn³¹ in humans)VariableYes (Primate CSH)Minor or absent
Key FunctionsGestational immunomodulation?, Angiogenesis?Lactation, Reproduction, OsmoregulationGrowth Promotion, MetabolismMammary development, Metabolic adjustmentDecidual NK cell modulation
Receptor SpecificityPRLR (Affinity lower than PRL)PRLR (High affinity)GHR >> PRLRPRLR ≈ GHRPRLR (Unique signaling profile)
Conserved MotifsHelix 1,3 receptor binding sitesHelix 1,3,4 receptor sitesHelix 1,3 receptor sitesHelix 1,3,4 receptor sitesDivergent site 2

Structurally, PLP-IV shares the four-helix bundle (Helices A-D) but exhibits significant sequence divergence in loop regions and helix D compared to PRL and GH. Notably, Site 1 (primary receptor binding interface involving helix 1 and 3) retains moderate conservation, while Site 2 (involving helix 4, critical for receptor homodimerization) is highly variable. This suggests PLP-IV may utilize different dimerization mechanisms or bind alternative receptor partners. Unlike GH, which activates GHR homodimers, and PRL, activating PRLR homodimers, PLP-IV exhibits significantly lower affinity for the classical PRLR. Its binding to GHR is negligible. However, PLP-IV may engage PRLR isoforms (e.g., short vs. long forms) with different efficiencies or utilize co-receptors [7] [4] [3]. Functionally, while PRL primarily regulates lactation and reproduction, and GH promotes growth, PLP-IV’s roles are inferred to be gestation-specific, potentially involving maternal-fetal immunotolerance (akin to rodent PLP-A modulating uterine NK cells) or placental angiogenesis. However, direct functional evidence for bovine PLP-IV remains less defined than for rodent paralogs [3] [7].

Receptor Binding Specificities and Affinity Dynamics

PLP-IV engages the prolactin receptor (PRLR) but with distinct kinetics and signaling outcomes compared to prolactin (PRL). Surface Plasmon Resonance (SPR) studies using recombinant bovine proteins indicate PLP-IV binds the PRLR extracellular domain (ECD) with an affinity (KD) in the 10⁻⁸ to 10⁻⁹ M range, approximately 10-50 fold lower than the high-affinity binding of PRL (KD ~10⁻¹⁰ M). This reduced affinity stems from divergent residues within the Site 1 binding interface. Key PRL residues involved in direct hydrogen bonding with the PRLR (e.g., PRL Helix 1: Asp²⁴, Arg²⁸; Helix 3: Ser¹⁷⁹, Asp¹⁸³) are often substituted in PLP-IV with residues offering weaker electrostatic or hydrophobic interactions [4] [7] [10].

The stoichiometry of the PLP-IV/PRLR complex remains 1:2 (hormone:receptor), consistent with cytokine receptor class I activation. However, the dynamics of complex formation differ. PRL binding follows an obligate ordered mechanism: high-affinity Site 1 binding precedes lower-affinity Site 2 binding, facilitating receptor dimerization. PLP-IV exhibits attenuated Site 1 affinity, potentially altering the kinetics of dimerization. Furthermore, PLP-IV binding induces a unique conformational change in the PRLR transmembrane and intracellular domains. While PRL robustly activates the canonical JAK2-STAT5 pathway, PLP-IV elicits a weaker and more transient STAT5 phosphorylation. Crucially, PLP-IV shows a relative bias towards activating alternative pathways, particularly the PI3K-AKT cascade. Studies in transfected cell lines (e.g., HEK293 stably expressing PRLR) demonstrate that PLP-IV induces AKT phosphorylation (Ser⁴⁷³) 1.3-1.8 fold more potently than PRL, relative to STAT5 activation. This signaling bias may be linked to specific intracellular domain interactions facilitated by the unique PLP-IV/PRLR complex conformation. Glycosylation further modulates receptor engagement; glycosylated PLP-IV exhibits even lower PRLR affinity and significantly reduced AKT activation compared to its non-glycosylated counterpart [10] [4] [6].

Table 3: Receptor Binding and Signaling Dynamics of PLP-IV vs. Prolactin

ParameterProlactin (PRL)Prolactin-Like Protein IV (PLP-IV)Functional Implication
PRLR Binding Affinity (KD)~0.1 - 1 nM (High)~10 - 50 nM (Moderate)Reduced potency for receptor occupancy
Binding Stoichiometry1:2 (Hormone:Receptor)1:2 (Hormone:Receptor)Conserved complex architecture
Site 1 AffinityVery HighModerateAlters initial docking kinetics
Site 2 Affinity/StabilityModerate (Dimerization-dependent)Weak/Moderate (Potential instability)May affect complex lifetime & signal duration
Primary Signaling PathwayStrong JAK2-STAT5 activationWeak STAT5; Stronger PI3K-AKT activationDivergent transcriptional & metabolic outcomes
Glycosylation ImpactReduces affinity ~2-5 foldReduces affinity ~3-10 fold; Impairs AKT biasModulates activity range and signaling bias
Receptor Dimerization KineticsOrdered, cooperativePotentially less cooperativeAltered signal initiation dynamics

Properties

CAS Number

136253-31-1

Product Name

prolactin-like protein IV

Molecular Formula

C25H23NO

Synonyms

prolactin-like protein IV

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.